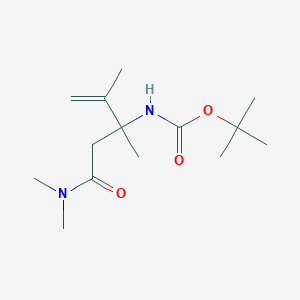

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

Descripción general

Descripción

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino function. This compound is of significant interest in organic synthesis due to its stability and versatility in various chemical reactions. The Boc group is commonly used to protect amines during chemical reactions to prevent unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. Common bases used include sodium hydroxide (NaOH), sodium hydride (NaH), or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the continuous deprotection of Boc groups, enhancing the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 with Pd/C or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the potential of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide derivatives as selective activators of protein tyrosine phosphatase 1 (SHP1). These compounds showed promising anti-tumor effects against various cancer cell lines, including leukemia and lung cancer cells. For instance, one derivative demonstrated an IC50 value of less than 2 μM against acute lymphoblastic leukemia cells, indicating potent cytotoxicity .

| Compound | EC50 (μM) | Maximum Activation Fold | Cancer Type |

|---|---|---|---|

| 5aa | 19.23 ± 4.59 | 6.03 ± 0.87 | Leukemia |

| 5az-ba | <2 | Not Determined | Lung Cancer |

| 5ab | 39.15 ± 3.7 | Not Determined | NSCLC |

This table summarizes findings from various studies on the biological activity of derivatives related to this compound. The data indicate that modifications to the chemical structure can significantly influence potency and selectivity against different cancer types.

Therapeutic Potential

The promising biological activities associated with N-Boc-(+/-)-3-amino derivatives suggest their potential as therapeutic agents in oncology. Further research is warranted to explore their efficacy in clinical settings and to better understand their pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-protected amines: These compounds also feature a Boc group protecting an amino function.

N-Cbz-protected amines: Similar to Boc-protected amines but use a benzyl carbamate (Cbz) group for protection.

N-Fmoc-protected amines: Use a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide is unique due to its specific structure, which includes a Boc-protected amino group and a dimethylpent-4-endimethylamide moiety. This combination provides distinct reactivity and stability characteristics, making it valuable in various synthetic applications .

Actividad Biológica

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide is a synthetic compound with potential biological activity, particularly in the realm of medicinal chemistry. The compound is characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group and an amino group that may influence its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H26N2O2

- CAS Number : 1379812-33-5

- Molecular Weight : 258.37 g/mol

The mechanism of action for this compound is not fully elucidated in the literature. However, it is hypothesized to interact with various biological targets due to the presence of the amino group, which can form hydrogen bonds and participate in electrostatic interactions with enzymes or receptors.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds that share structural similarities have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-amino compounds have been noted for their ability to activate specific protein pathways involved in cancer progression, such as SHP1 activation .

- Enzyme Inhibition : The amino group may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity. For example, studies on related compounds have demonstrated their ability to selectively inhibit phosphatases involved in cellular signaling pathways .

Case Study 1: SHP1 Activation

A recent study evaluated the efficacy of various derivatives derived from lithocholic acid, including those structurally related to this compound. The results indicated that certain derivatives acted as selective activators of SHP1 with low micromolar EC50 values (1.54–2.10 μM), suggesting potential therapeutic applications in cancer treatment .

| Compound | EC50 (μM) | Maximum Activation Fold |

|---|---|---|

| 5az-ba | 1.65 | 7.63 |

| 5aa | 19.23 | 6.03 |

| 5ab | >50 | ND |

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of related compounds on leukemia and lung cancer cell lines. The findings showed that certain derivatives exhibited IC50 values as low as 2 μM against acute lymphoblastic leukemia cells (RS4;11), indicating strong potential for further development .

Discussion

The biological activity of this compound appears promising based on its structural analogs and preliminary findings from related studies. The presence of the Boc group may enhance stability and solubility while allowing for targeted modifications to improve efficacy.

Propiedades

IUPAC Name |

tert-butyl N-[5-(dimethylamino)-2,3-dimethyl-5-oxopent-1-en-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)14(6,9-11(17)16(7)8)15-12(18)19-13(3,4)5/h1,9H2,2-8H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVJJVSRNIPSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC(=O)N(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.